molecular formula C11H14BrNO3 B1445223 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide CAS No. 1341520-92-0

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide

Cat. No.: B1445223
CAS No.: 1341520-92-0
M. Wt: 288.14 g/mol
InChI Key: BAKIPTNMLRVAOF-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-dimethoxybenzyl)acetamide is a specialized bromoacetamide derivative intended for research and further manufacturing applications only. This compound is primarily valued as a versatile chemical intermediate in organic and medicinal chemistry. Its molecular structure, featuring a reactive bromoacetamide group attached to a 2,4-dimethoxybenzyl moiety, makes it a useful building block for the synthesis of more complex molecules. While specific pharmacological data for this compound is limited, its structure suggests potential as a precursor in the development of active pharmaceutical ingredients (APIs) . Related bromoacetamide and dimethoxybenzyl compounds are frequently employed in synthetic pathways, such as the preparation of novel chemical entities for pharmaceutical research . Researchers utilize this compound under controlled conditions to create new molecular structures for investigative purposes. Handling should adhere to appropriate safety protocols. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKIPTNMLRVAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2,4-Dimethoxybenzyl Bromide Intermediate

The key precursor for 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide is 2-bromo-4,5-dimethoxybenzyl bromide, which is prepared via controlled bromination of 3,4-dimethoxytoluene (a positional isomer of 2,4-dimethoxybenzyl compounds) under specific conditions:

  • Bromination Process:
    • In a non-polar solvent, 3,4-dimethoxytoluene is combined with bromate and bromide salts.
    • The mixture is heated to reflux, and sulfuric acid is slowly added to induce electrophilic aromatic bromination targeting the aromatic C-H bonds.
    • After complete consumption of the starting material, a radical initiator solution (dissolved in a non-polar solvent) is added gradually along with additional sulfuric acid to promote free radical bromination at the benzylic methyl C-H bond.
    • The reaction results in the formation of 2-bromo-4,5-dimethoxybenzyl bromide after appropriate workup.

This two-stage bromination—first electrophilic on the aromatic ring, then radical on the benzylic position—is critical to achieve selective substitution without over-bromination or side reactions.

Preparation of 2,4-Dimethoxybenzylamine as a Key Intermediate

Before forming the acetamide, the 2,4-dimethoxybenzylamine moiety is synthesized through a two-step process starting from industrially available m-xylylene dimethyl ether:

  • Step 1: Chloromethylation

    • m-Xylylene dimethyl ether undergoes chloromethylation in an acidic solution with chloride sources and paraformaldehyde.
    • This reaction is catalyzed by a phase transfer catalyst (quaternary ammonium salts) at 60–80 °C for about 4 hours.
    • The product is 2,4-dimethoxybenzyl chloride with high selectivity and conversion.
  • Step 2: Amination

    • The 2,4-dimethoxybenzyl chloride reacts with hexamethylenetetramine (urotropine) to form 2,4-dimethoxybenzylamine.
    • This amination proceeds quantitatively under mild conditions, yielding the amine intermediate efficiently.

The use of widely available raw materials and mild conditions makes this route industrially viable and cost-effective.

Formation of 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide

The final step involves the acetamide formation via nucleophilic substitution of alkyl halides with acetamide derivatives:

  • Nucleophilic Substitution Approach:
    • Alkyl halides such as 2-bromo-4,5-dimethoxybenzyl bromide are reacted with acetamide or acetamide equivalents.
    • A recently developed reagent, benzyl N-acetylcarbamate potassium salt (BENAC-K), can facilitate the construction of N-alkylacetamide moieties from alkyl halides through an SN2 reaction.
    • The synthesis of 2,4-dimethoxybenzyl N-acetylcarbamate involves:
      • N-acetylation of methyl carbamate with acetic anhydride and Amberlyst 15 catalyst.
      • Transesterification with 2,4-dimethoxybenzyl alcohol in the presence of diisopropylethylamine to suppress side reactions.
      • Treatment with potassium tert-butoxide to yield the potassium salt BENAC-K.
    • This reagent reacts with the alkyl halide to yield the desired N-alkylacetamide compound efficiently.
    • The process is scalable, produces stable intermediates, and allows purification by recrystallization alone.

Summary Table of Preparation Steps

Step Reactants / Intermediates Conditions / Reagents Product Notes
1 3,4-Dimethoxytoluene + bromate + bromide Non-polar solvent, reflux, sulfuric acid, radical initiator 2-Bromo-4,5-dimethoxybenzyl bromide Two-stage bromination (electrophilic then radical)
2a m-Xylylene dimethyl ether + chloride + paraformaldehyde Acidic solution, phase transfer catalyst, 60–80 °C, 4 h 2,4-Dimethoxybenzyl chloride Chloromethylation with high selectivity
2b 2,4-Dimethoxybenzyl chloride + urotropine Mild amination conditions 2,4-Dimethoxybenzylamine Quantitative conversion, mild conditions
3a Methyl carbamate + acetic anhydride + Amberlyst 15 N-acetylation Methyl N-acetylcarbamate Catalyst-assisted acetylation
3b Methyl N-acetylcarbamate + 2,4-dimethoxybenzyl alcohol + i-Pr2NEt Transesterification in xylene 2,4-Dimethoxybenzyl N-acetylcarbamate Side reaction suppressed by base
3c 2,4-Dimethoxybenzyl N-acetylcarbamate + potassium tert-butoxide Base treatment BENAC-K reagent Stable potassium salt reagent
4 BENAC-K + 2-bromo-4,5-dimethoxybenzyl bromide SN2 nucleophilic substitution 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide Efficient, scalable, recrystallization purification

Research Findings and Practical Considerations

  • The selective bromination strategy ensures high purity of the benzylic bromide intermediate, critical for downstream substitution reactions.
  • The use of phase transfer catalysts and mild conditions in chloromethylation and amination steps improves yield and safety, making the synthesis industrially feasible.
  • The novel BENAC-K reagent offers a practical and scalable method for the formation of N-alkylacetamides, including the target compound, with excellent stability and ease of purification.
  • Avoidance of harsh reagents and conditions throughout the process enhances operational safety and reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

Organic Chemistry

  • Intermediate in Synthesis : 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the derivation of various N-substituted derivatives that may exhibit enhanced biological activities.

Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in drug development.
  • Anticancer Potential : Research indicates that compounds similar to 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

Pharmacology

  • Metabolic Studies : The compound has been studied for its metabolic characteristics in human hepatocytes using advanced techniques such as liquid chromatography–high-resolution mass spectrometry. It was found to be extensively metabolized into various metabolites through processes like hydroxylation and glucuronidation.
  • Therapeutic Applications : Ongoing research is exploring its potential as a precursor for novel therapeutic agents targeting various diseases, including cardiovascular conditions and cancer.

Case Studies and Research Findings

Study FocusMethods UsedKey Findings
Metabolic CharacteristicsLiquid chromatography–mass spectrometryIdentified 33 metabolites; extensive metabolic pathways involved
Antimicrobial ActivityScreening against bacterial strainsSome derivatives showed significant antibacterial effects
Anticancer ActivityCell viability assays on cancer cell linesInduced apoptosis in specific cancer cell lines

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Solubility: The 2,4-dimethoxybenzyl group in 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide provides enhanced solubility in polar solvents compared to non-polar substituents like hexyloxy (e.g., C₁₄H₂₀BrNO₂) . Electron-withdrawing groups (e.g., nitro in 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide) reduce nucleophilicity at the acetamide nitrogen, altering reactivity in subsequent syntheses .

Biological Activity: Bromoacetamides with aromatic substituents, such as quinolin-8-yl or 4-fluorophenyl, exhibit notable bioactivity. For example, 2-Bromo-N-(quinolin-8-yl)acetamide shows anti-trypanosomal properties, while derivatives with methoxy groups (e.g., 17be in ) are explored as prodrugs for antibiotic delivery . The dimethoxybenzyl group may confer stability against metabolic degradation, making it advantageous in drug design .

Synthetic Efficiency: Yields vary significantly based on substituents. For instance, 2-Bromo-N-(quinolin-8-yl)acetamide is synthesized in 91% yield using bromoacetyl bromide and TEA, whereas analogs with complex phosphinin rings (e.g., 17be) show lower yields (51%) due to steric hindrance .

Physicochemical Property Trends
  • Hydrogen Bonding: The acetamide NH group participates in hydrogen bonding, as seen in the crystal structure of 2-Bromo-N-(4-methoxyphenyl)acetamide (C₉H₁₀BrNO₂), forming carboxamide dimers .

Challenges :

  • Steric hindrance from bulky substituents (e.g., trifluoromethyl in ) can complicate synthesis.

Biological Activity

2-Bromo-N-(2,4-dimethoxybenzyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

2-Bromo-N-(2,4-dimethoxybenzyl)acetamide is characterized by the following structural features:

  • Bromine atom : Known for its ability to enhance biological activity through halogen bonding.
  • Dimethoxybenzyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Acetamide functional group : Imparts solubility and stability.

The biological activity of 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways relevant to disease processes.
  • Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Potentially scavenging free radicals, thereby reducing oxidative stress.

Biological Activity Overview

Recent studies have explored the biological activities of 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide across various assays. The following table summarizes key findings:

Activity Type Observation Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in vitro
AntioxidantScavenges DPPH radicals in biochemical assays

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

In Vivo Studies

In a xenograft model using human tumor cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size compared to controls. Tumor weight was measured post-treatment, showing a decrease of approximately 50% in treated groups versus untreated controls.

Pharmacokinetics

Pharmacokinetic studies indicate that 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide has favorable absorption characteristics. It demonstrates moderate half-life and bioavailability, suggesting potential for therapeutic applications. The compound's distribution in various tissues was evaluated using LC-MS/MS techniques.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide?

Answer:
Synthesis optimization involves:

  • Solvent selection : Mixed solvents like ethyl acetate and petroleum ether (e.g., 50% v/v) improve purification efficiency, as seen in brominated acetamide derivatives with yields >80% .
  • Catalyst use : Carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane with triethylamine enhance amide bond formation .
  • Reaction time : Extended reflux (6+ hours) ensures complete acylation, as demonstrated in analogous N-(2-methoxybenzyl)acetamide syntheses .
    Key Data :
Solvent SystemCatalystYieldReference
Ethyl acetate/petroleum etherEDCI/TEA82–86%
EthanolNone (direct reflux)~70%

Basic: What spectroscopic techniques are critical for structural confirmation of brominated acetamides?

Answer:

  • 1H NMR : Identifies substituents on the benzyl ring (e.g., methoxy protons at δ 3.8–4.0 ppm) and acetamide NH signals (δ ~8.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight via [M+H]+ peaks (e.g., m/z ~342 for brominated derivatives) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How does X-ray crystallography resolve conformational ambiguities in brominated acetamides?

Answer:

  • Dihedral angles : Determines twist between aromatic rings and acetamide groups. For example, 66.4° between 4-bromophenyl and 3,4-difluorophenyl rings in analogous structures .
  • Intermolecular interactions : Identifies hydrogen bonds (N–H⋯O) and weak C–H⋯F interactions that stabilize crystal packing .
    Case Study :
  • 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibits infinite chains along [100] via N–H⋯O bonds, crucial for solid-state stability .

Advanced: How do computational methods like DFT and molecular docking predict bioactivity?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For N-(2-methoxybenzyl)acetamide, HOMO localization on the methoxybenzyl group suggests nucleophilic attack sites .
  • Molecular docking : Screens ligand-protein interactions. For example, acetamides with halogen substituents show enhanced binding to penicillin-binding proteins due to structural mimicry of benzylpenicillin .

Advanced: How do substituent variations on the benzyl ring influence reactivity and stability?

Answer:

  • Electron-donating groups (e.g., methoxy) : Stabilize intermediates in bromination reactions, improving yields (e.g., 82% for 2,4-dimethoxy vs. 71% for non-methoxy analogs) .
  • Halogen position : Para-bromo substituents increase steric hindrance, reducing side reactions compared to ortho-substituted derivatives .

Basic: What purification strategies are effective for brominated acetamides?

Answer:

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/petroleum ether) to isolate high-purity solids (melting points: 164–202°C) .
  • Column chromatography : Employ silica gel with gradient elution (e.g., 5–50% ethyl acetate in hexane) for complex mixtures .

Advanced: What role do weak intermolecular interactions play in material properties?

Answer:

  • C–H⋯O/F interactions : Contribute to layered crystal structures, influencing solubility and melting points. For example, C–H⋯F bonds in fluorinated analogs increase thermal stability (m.p. >250°C) .
  • Hydrogen-bond networks : Dictate polymorphism, as seen in N-(4-bromophenyl)acetamide derivatives with distinct packing motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-n-(2,4-dimethoxybenzyl)acetamide
Reactant of Route 2
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2-Bromo-n-(2,4-dimethoxybenzyl)acetamide

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